![molecular formula C55H100N4O16 B12424239 Murapalmitine](/img/structure/B12424239.png)
Murapalmitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Murapalmitine is a compound known for its role in drug delivery systems, particularly as a component of liposomes. It is utilized in various scientific research applications due to its unique properties and minimal side effects .
Vorbereitungsmethoden
Murapalmitine can be synthesized through specific chemical reactions involving lipid components. The preparation involves the use of lipids and other reagents under controlled conditions to form liposomes. Industrial production methods focus on optimizing the yield and purity of this compound through scalable processes .
Analyse Chemischer Reaktionen
Murapalmitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
Murapalmitine has a wide range of scientific research applications, including:
Chemistry: Used as a component in the synthesis of complex molecules.
Biology: Utilized in the study of cellular processes and drug delivery mechanisms.
Medicine: Employed in the development of vaccines and therapeutic agents due to its immunoadjuvant properties.
Industry: Applied in the formulation of various pharmaceutical products
Wirkmechanismus
Murapalmitine exerts its effects by integrating into liposomal structures, enhancing the delivery of therapeutic agents to target cells. It interacts with cellular membranes, facilitating the uptake of drugs and other molecules. The molecular targets and pathways involved include lipid bilayers and membrane receptors .
Vergleich Mit ähnlichen Verbindungen
Murapalmitine is unique compared to other liposomal components due to its minimal side effects and high efficacy in drug delivery. Similar compounds include:
Phosphatidylcholine: Commonly used in liposome formation.
Cholesterol: Enhances the stability of liposomal membranes.
Dipalmitoylphosphatidylcholine: Another lipid component used in drug delivery systems
This compound stands out due to its specific properties that make it an ideal candidate for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C55H100N4O16 |
---|---|
Molekulargewicht |
1073.4 g/mol |
IUPAC-Name |
[3-[4-[[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C55H100N4O16/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-47(65)72-38-43(75-49(67)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-73-48(66)35-34-44(53(56)69)58-55(71)50(40(3)62)59-54(70)41(4)74-52(51(68)46(64)37-61)45(36-60)57-42(5)63/h36,40-41,43-46,50-52,61-62,64,68H,6-35,37-39H2,1-5H3,(H2,56,69)(H,57,63)(H,58,71)(H,59,70) |
InChI-Schlüssel |
ROLSXGCSNWNLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.